Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro-

Description

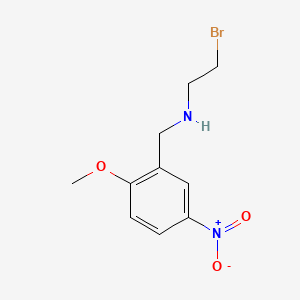

Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro- is a substituted benzylamine derivative characterized by three functional groups:

- N-(2-Bromoethyl): A brominated ethyl chain attached to the amine nitrogen.

- 2-Methoxy: A methoxy group at the ortho position on the benzene ring.

- 5-Nitro: A nitro group at the para position relative to the methoxy group.

Properties

CAS No. |

61361-58-8 |

|---|---|

Molecular Formula |

C10H13BrN2O3 |

Molecular Weight |

289.13 g/mol |

IUPAC Name |

2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine |

InChI |

InChI=1S/C10H13BrN2O3/c1-16-10-3-2-9(13(14)15)6-8(10)7-12-5-4-11/h2-3,6,12H,4-5,7H2,1H3 |

InChI Key |

OSWYWBCJIVTSBT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CNCCBr |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

Preparation of Nitrobenzyl Bromide Intermediate

A key intermediate in the synthesis is 2-nitrobenzyl bromide, which can be prepared by free-radical bromination of 2-nitrotoluene. This process typically involves:

- Reacting 2-nitrotoluene with bromine or in-situ generated bromine sources such as N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

- Initiation of the radical bromination by UV or visible light irradiation or by radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

- Reaction conditions are usually atmospheric pressure, but can be adjusted for pressure and temperature to optimize yield.

- The reaction can be performed batchwise, semicontinuously, or continuously (e.g., flow reactors).

The formed 2-nitrobenzyl bromide is isolated by aqueous extraction, washing, and distillation, often without the need for chromatographic purification.

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| Bromination | 2-nitrotoluene + Br2 or NBS, light or AIBN initiator | Radical bromination of methyl group | High yield, scalable, mild conditions |

| Work-up | Aqueous extraction, washing with sodium sulfite, drying | Purification of 2-nitrobenzyl bromide | >90% purity achievable without chromatography |

Alkylation of Benzylamine with 2-Bromoethyl Bromide

The next critical step is the alkylation of benzylamine to introduce the two 2-bromoethyl groups on the nitrogen atom:

- Benzylamine is reacted with 2-bromoethyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide.

- Solvents like dichloromethane or toluene are commonly used.

- The reaction is typically conducted at elevated temperatures (e.g., reflux) to drive complete conversion.

- The reaction proceeds via nucleophilic substitution (S_N2) where the amine nitrogen attacks the electrophilic bromoethyl bromide.

- After reaction completion, purification is achieved by aqueous work-up and solvent removal.

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| Alkylation | Benzylamine + 2-bromoethyl bromide, K2CO3 base, DCM or toluene, reflux | Introduction of bromoethyl groups on nitrogen | Moderate to high yield (70–85%) |

| Work-up | Aqueous extraction, drying, solvent removal | Purification of final product | Purity >95% after standard work-up |

Introduction of Methoxy Group

The methoxy group at the 2-position of the benzyl ring can be introduced by methylation of a hydroxyl precursor:

- Starting from 2-hydroxy-5-nitrobenzylamine derivatives, methylation is performed using methylating agents such as methyl iodide or dimethyl sulfate.

- The reaction is typically carried out in the presence of a base like potassium carbonate.

- This step can precede or follow the alkylation step depending on synthetic design.

Industrial Scale Considerations

- Continuous flow reactors are increasingly employed for the bromination and alkylation steps to improve safety, control, and yield.

- In-situ generation of bromine from hydrogen bromide and bromate salts reduces handling of elemental bromine.

- Optimization focuses on minimizing side reactions, waste, and improving atom economy.

- Purification steps avoid chromatography to reduce cost and complexity; instead, aqueous washes and distillation are preferred.

Data Tables Summarizing Preparation Parameters

| Synthetic Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|

| Radical Bromination | 2-nitrotoluene + Br2 or NBS, light or AIBN | Temp: 20–40°C, atmospheric pressure | 85–90 | Radical initiator critical |

| Alkylation of Benzylamine | Benzylamine + 2-bromoethyl bromide, K2CO3, DCM, reflux | Temp: 40–80°C, inert atmosphere | 70–85 | Base choice affects yield |

| Methylation (Methoxy group) | 2-hydroxy-5-nitrobenzylamine + MeI, K2CO3 | Temp: 25–50°C | 80–90 | Methylating agent toxicity |

Research Findings and Notes

- The radical bromination step is well-documented and benefits from visible or UV light initiation, with the possibility of using safer bromine sources like NBS to avoid elemental bromine handling hazards.

- Alkylation efficiency depends on the base and solvent; polar aprotic solvents and strong bases favor higher yields.

- The nitro and methoxy substituents influence the electronic nature of the benzylamine core, affecting reaction rates and selectivity.

- Purification typically avoids chromatography, relying on aqueous work-ups and distillation, which is advantageous for scale-up.

- Continuous flow methods offer improved control over reaction parameters and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amine group.

Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic substitution: Products like azides or nitriles.

Reduction: Amines.

Oxidation: Phenols.

Scientific Research Applications

Pharmaceutical Applications

Benzylamine derivatives have been extensively researched for their pharmacological properties. The compound has shown promise in the following areas:

- Acetylcholinesterase Inhibitors : Research indicates that benzylamine derivatives can serve as effective acetylcholinesterase inhibitors. These compounds are being explored for therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase can enhance cholinergic function, which is often diminished in Alzheimer's patients .

- Antidepressant Properties : The compound has been investigated for its selective serotonin reuptake inhibitory action. This property is particularly relevant for developing treatments for mood disorders and anxiety-related conditions .

Case Study: Alzheimer's Disease Treatment

A study highlighted the efficacy of benzylamine derivatives in enhancing cognitive function in animal models of Alzheimer's disease. The results indicated a significant improvement in memory retention and a reduction in amyloid plaque formation, suggesting a potential pathway for therapeutic development .

Organic Synthesis Applications

Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro- serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : The compound can undergo nucleophilic substitution reactions due to the presence of the bromoethyl group. This feature enables the formation of various derivatives that are valuable in medicinal chemistry.

- Reactivity with Biological Targets : Interaction studies have demonstrated that this compound can react with biological targets, leading to the development of novel therapeutic agents. The nitro and methoxy groups significantly influence its reactivity and interaction profiles.

Recent research has explored the use of benzylamine derivatives in cosmetic formulations. Their properties can enhance product stability and efficacy:

- Formulation Stability : Research indicates that incorporating benzylamine derivatives into cosmetic products can improve their stability and sensory properties. This includes enhancing moisturizing effects and overall user experience .

- Active Ingredients Delivery : The compound's ability to form nanoparticles allows for targeted delivery of active ingredients in cosmetic formulations, improving skin penetration and efficacy .

Case Study: Cosmetic Formulation Development

A study using response surface methodology demonstrated that formulations containing benzylamine derivatives exhibited improved rheological properties and skin hydration effects compared to standard formulations. The findings suggest that these compounds can play a vital role in developing advanced cosmetic products .

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the nitro and methoxy groups can engage in various electronic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below summarizes key structural and functional differences among related compounds:

Physical and Chemical Properties

- Solubility : Methoxy and nitro groups increase polarity, likely making the compound soluble in polar aprotic solvents (e.g., THF, DMF) .

Key Research Findings and Gaps

Structural Impact on Reactivity :

- Bromoethyl groups enhance electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

- Methoxy and nitro groups direct electrophilic aromatic substitution to specific positions, aiding regioselective synthesis .

Biological Relevance :

- Bromoethyl-containing sulfonamides (e.g., 6d) show moderate BChE inhibition, but the target compound’s activity remains unstudied .

Synthesis Challenges :

- Multi-step synthesis involving protection/deprotection of functional groups (e.g., nitro reduction) may be required .

Data Gaps: No experimental data on the target compound’s melting point, solubility, or spectral properties are available. Biological activity (e.g., toxicity, enzyme inhibition) remains speculative without direct studies.

Biological Activity

Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a benzylamine backbone with a bromoethyl group, a methoxy group, and a nitro group, each contributing to its chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the nitro group, which is known for its role in various pharmacological effects. Compounds containing nitro groups often exhibit antibacterial and anticancer properties. The methoxy group enhances solubility and bioavailability, making this compound a candidate for further pharmacological exploration.

Antibacterial Properties

Research indicates that compounds similar to Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro- exhibit significant antibacterial activity. The presence of the nitro group is crucial for this activity, as it can interfere with bacterial cellular processes. Studies have shown that nitro-containing compounds can act as effective agents against various strains of bacteria by disrupting DNA synthesis and function.

Anticancer Activity

The anticancer potential of nitro-substituted benzylamines has been explored in several studies. These compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The bromoethyl substituent may also contribute to the compound's reactivity with biological targets, enhancing its efficacy as an anticancer agent.

Synthesis and Yield Optimization

The synthesis of Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro- can be approached through various methods. Key steps include:

- Formation of the Benzylamine Backbone : Using benzylamine as the starting material.

- Bromination : Introduction of the bromoethyl group through bromination reactions.

- Nitration : Addition of the nitro group via electrophilic substitution.

- Methoxylation : Incorporation of the methoxy group using appropriate reagents.

Optimizing these steps can significantly improve yields and selectivity for the desired product.

Case Studies and Research Findings

Recent studies have focused on the interaction of Benzylamine derivatives with biological targets:

- Mutagenicity Studies : Related compounds have been tested for mutagenicity using models such as Salmonella typhimurium. Results indicate that certain nitrosated derivatives exhibit mutagenic properties, suggesting potential risks associated with exposure to these compounds .

- Antitumor Activity : In vitro studies have demonstrated that nitrobenzylamines can induce cell death in various cancer cell lines, supporting their potential use in cancer therapy.

- Mechanistic Insights : Research has elucidated the mechanisms by which these compounds exert their effects, including oxidative stress induction and DNA damage pathways.

Data Table: Comparison of Biological Activities

| Compound Name | Antibacterial Activity | Anticancer Activity | Mutagenicity |

|---|---|---|---|

| Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro- | Moderate | High | Yes |

| Related Nitrobenzylamines | Variable | Moderate | Yes |

| Unsymmetrical N-nitrosomethylbenzylamine | High | Low | Yes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro-, and what factors influence reaction yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the benzylamine core. Key steps include:

- Nitro-group introduction : Electrophilic nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

- Bromoethylation : Alkylation of the amine group with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. Yield optimization requires stoichiometric control to minimize di-substitution byproducts .

- Methoxy-group stability : Ensure methoxy groups are protected during nitration (e.g., using acetyl protection) to prevent demethylation .

Q. How can researchers characterize the structure of Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro- using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR distinguishes methoxy (δ 3.8–4.0 ppm), bromoethyl (δ 3.4–3.6 ppm for CH₂Br), and aromatic protons (meta-nitro coupling observed as doublets). ¹³C NMR confirms nitro (δ ~148 ppm) and methoxy (δ ~56 ppm) carbons .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What are the key considerations when designing experiments to study the reactivity of the bromoethyl group under nucleophilic substitution conditions?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity.

- Leaving-group optimization : Bromine’s leaving-group efficiency vs. potential elimination side reactions (e.g., forming ethylene) requires balancing base strength and temperature .

- Kinetic monitoring : Use TLC or in-situ IR to track substitution progress and detect intermediates .

Advanced Research Questions

Q. How does the presence of the nitro substituent at the 5-position influence the electronic properties and subsequent reactions of this benzylamine derivative?

- Methodological Answer :

- Electron-withdrawing effects : The nitro group deactivates the aromatic ring, directing electrophilic attacks to the 3-position (para to methoxy). This can be quantified via Hammett σ constants (σₚ-NO₂ = +0.78) .

- Redox activity : Nitro groups can be reduced to amines (e.g., using H₂/Pd-C), enabling downstream functionalization .

Q. What advanced analytical techniques resolve conflicting data between predicted and observed NMR spectra for this compound?

- Methodological Answer :

- Dynamic NMR (DNMR) : Resolves conformational exchange broadening in flexible bromoethyl chains .

- Computational modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian) validate experimental assignments .

- Isotopic labeling : ¹⁵N-labeled nitro groups simplify splitting patterns in complex spectra .

Q. In mechanistic studies of oxidative coupling reactions involving this compound, how can researchers distinguish between radical-mediated pathways and ionic mechanisms?

- Methodological Answer :

- Radical traps : Add TEMPO or BHT to quench radical intermediates; monitor reaction inhibition via GC-MS .

- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates. KIE > 2 suggests radical pathways .

- ESR spectroscopy : Direct detection of paramagnetic intermediates under inert conditions .

Q. What strategies mitigate decomposition issues during purification of bromoethyl-substituted benzylamine derivatives?

- Methodological Answer :

- Low-temperature chromatography : Use silica gel with ethyl acetate/hexane (1:4) at 4°C to prevent β-elimination of Br .

- Acidic stabilization : Add 1% acetic acid to eluents to protonate the amine and reduce oxidative degradation .

Q. How can computational chemistry predict regioselectivity in electrophilic aromatic substitution reactions of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.